molecular formula C12H15N B1391870 4-(2-Cyclohexenyl)-2-methylpyridine CAS No. 1187163-31-0

4-(2-Cyclohexenyl)-2-methylpyridine

Cat. No.: B1391870
CAS No.: 1187163-31-0
M. Wt: 173.25 g/mol
InChI Key: QWMKDIZYMOJOPB-UHFFFAOYSA-N
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Description

4-(2-Cyclohexenyl)-2-methylpyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by a cyclohexenyl group attached to the pyridine ring, which imparts unique chemical and biological properties. This compound is of interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexenyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with cyclohexene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2-methylpyridine is reacted with a cyclohexenyl halide in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of high-purity starting materials, efficient catalysts, and automated systems to ensure consistent product quality and yield. The scalability of the synthesis process is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclohexenyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products Formed:

    Oxidation: Formation of cyclohexenone or cyclohexenol derivatives.

    Reduction: Formation of cyclohexanol or cyclohexylamine derivatives.

    Substitution: Formation of halogenated or alkoxylated pyridine derivatives.

Scientific Research Applications

4-(2-Cyclohexenyl)-2-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, influencing biochemical pathways and cellular responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(2-Cyclohexenyl)isoquinoline: Shares a similar cyclohexenyl group but differs in the heterocyclic ring structure.

    2-(2-Cyclohexenyl)-4-methylpyridine: An isomer with the cyclohexenyl group attached at a different position on the pyridine ring.

Uniqueness: 4-(2-Cyclohexenyl)-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-cyclohex-2-en-1-yl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMKDIZYMOJOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283130
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-31-0
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Cyclohexenyl)-2-methylpyridine
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4-(2-Cyclohexenyl)-2-methylpyridine
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4-(2-Cyclohexenyl)-2-methylpyridine
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4-(2-Cyclohexenyl)-2-methylpyridine
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4-(2-Cyclohexenyl)-2-methylpyridine
Reactant of Route 6
4-(2-Cyclohexenyl)-2-methylpyridine

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